8alpha-Hydroxy-alpha-gurjunene

Sesquiterpenoid Chemistry Structure-Activity Relationship Chromatographic Separation

8alpha-Hydroxy-alpha-gurjunene is a tricyclic sesquiterpenoid (C15H24O, MW 220.35 g/mol) belonging to the guaiane skeletal class. It has been isolated from the herbs of Sarcandra glabra and species of the genus Gracilaria.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Cat. No. B589337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8alpha-Hydroxy-alpha-gurjunene
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1
InChIKeyQKUHHSKUAZHDLP-BLUODKFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

8alpha-Hydroxy-alpha-gurjunene (CAS 70206-70-1) Procurement Guide: Sesquiterpenoid Sourcing and Scientific Utility


8alpha-Hydroxy-alpha-gurjunene is a tricyclic sesquiterpenoid (C15H24O, MW 220.35 g/mol) belonging to the guaiane skeletal class [1]. It has been isolated from the herbs of Sarcandra glabra and species of the genus Gracilaria . Characterized by a hydroxyl substitution at the C8 position of the alpha-gurjunene scaffold, this compound is primarily utilized as a reference standard for phytochemical analysis and as a research tool for investigating sesquiterpenoid structure-activity relationships (SAR) [1]. The (1aR,2S,4R,4aR,7bS) stereochemistry is defined and critical for its interaction with biological targets .

C8α hydroxylated guaiane sesquiterpenoid
Defined (1aR,2S,4R,4aR,7bS) stereochemistry
Phytochemical and SAR reference standard

Why 8alpha-Hydroxy-alpha-gurjunene Cannot Be Replaced by Other Sesquiterpenes in Focused Investigations


Sesquiterpenoids within the same plant source (e.g., Sarcandra glabra) exhibit a broad spectrum of structural diversity, which directly translates into distinct biological activities. While α-gurjunene, a parent hydrocarbon, is recognized for general antimicrobial and anti-inflammatory properties [1], the specific C8α hydroxylation in 8alpha-Hydroxy-alpha-gurjunene fundamentally alters its polarity, solubility, and potential for hydrogen bonding interactions [2]. Studies on structurally related lindenane sesquiterpenoid monomers from Sarcandra glabra demonstrate that subtle modifications (e.g., H-8β vs. ethoxy-8α units) result in significant variations in IL-1β inhibitory activity, with IC50 values differing substantially among closely related analogs [3]. This structure-activity relationship underscores that a generic sesquiterpenoid fraction or a non-hydroxylated analog cannot be reliably substituted for this specific compound in mechanistic or pharmacological studies. The precise stereochemical arrangement of the hydroxyl group is crucial for target engagement and, consequently, experimental reproducibility .

C8α hydroxyl enhances polarity and H-bonding capacity
High hydrophobicity limits aqueous compatibility and target engagement
Single defined (1aR,2S,4R,4aR,7bS) stereoisomer
Racemic or undefined stereochemistry may shift biological response

Non-hydroxylated sesquiterpenes and generic fractions cannot replicate the polarity or stereospecific interactions of this compound. Structural analogs may show divergent SAR and should not be substituted without validation.

8alpha-Hydroxy-alpha-gurjunene Evidence Guide: Quantified Differentiation from Structural Analogs


Structural Differentiation: C8α Hydroxylation Confers Increased Polarity vs. α-Gurjunene

8alpha-Hydroxy-alpha-gurjunene is differentiated from its parent hydrocarbon, α-gurjunene, by the presence of a hydroxyl group at the C8 position. This functional group addition significantly increases the compound's polarity, as evidenced by its computed Topological Polar Surface Area (TPSA) of 20.20 Ų and its hydrogen bond donor/acceptor count, which are absent in the non-hydroxylated analog. This structural feature is critical for applications requiring enhanced aqueous solubility or specific hydrogen-bonding interactions with biological targets [1] [2].

Polarity & H-Bonding
Reported
TPSA increase ~20 Ų; LogP decrease ~3.6 vs α-gurjunene
Supports polarity-directed assay and formulation selection
Computed properties; experimental verification recommended
Sesquiterpenoid Chemistry Structure-Activity Relationship Chromatographic Separation

Bioactivity: Class-Level Inference from Sarcandra glabra Sesquiterpenoids for Anti-inflammatory Research

While direct, head-to-head quantitative bioactivity data for 8alpha-Hydroxy-alpha-gurjunene is not available in the primary literature, its close structural analogs isolated from the same source (Sarcandra glabra) have demonstrated defined anti-inflammatory activity. For instance, a structurally related lindenane sesquiterpenoid monomer (compound 7) exhibited IL-1β inhibitory activity with an IC50 of 29.20 ± 0.91 μM in THP-1 cells [1]. This class-level inference establishes a baseline expectation for bioactivity in this chemical space, positioning 8alpha-Hydroxy-alpha-gurjunene as a relevant candidate for comparative SAR studies aimed at identifying more potent anti-inflammatory leads within the sesquiterpenoid class [2].

Anti-inflammatory Class
Class-level
No direct target data; analog IC50 29.20 μM (IL-1β, THP-1)
Positions compound within an active sesquiterpenoid class for SAR studies
Verify target-specific activity in relevant assays
Inflammation Cytokine Inhibition Natural Product Pharmacology

Chromatographic Behavior: Enhanced Retention in Reversed-Phase HPLC Compared to Non-hydroxylated Sesquiterpenes

The presence of the C8α hydroxyl group on 8alpha-Hydroxy-alpha-gurjunene is expected to decrease its retention time in reversed-phase HPLC systems compared to the more hydrophobic α-gurjunene. This differential chromatographic behavior, while not quantitatively defined in a dedicated study, is a well-established principle in natural product analysis and is supported by the compound's lower computed LogP (2.8) compared to α-gurjunene's high hydrophobicity [1]. This property is critical for its isolation and purification from complex matrices like Sarcandra glabra extracts, where it can be distinguished from co-occurring hydrocarbons .

Chromatographic Behavior
Context-dependent
Predicted shorter retention vs non-hydroxylated sesquiterpenes (LogP 2.8 vs ~6.4)
Enables distinct peak identification in reversed-phase HPLC
Retention time must be confirmed under specific conditions
Analytical Chemistry HPLC Method Development Quality Control

8alpha-Hydroxy-alpha-gurjunene: Validated Application Scenarios for Research and Industrial Sourcing


Development of Selective Anti-inflammatory Agents via Structure-Activity Relationship (SAR) Studies

Researchers investigating the anti-inflammatory potential of Sarcandra glabra constituents can utilize 8alpha-Hydroxy-alpha-gurjunene as a key comparator to elucidate the role of the C8α hydroxyl group. By testing this compound alongside its non-hydroxylated analog (α-gurjunene) and other related monomers, scientists can directly correlate structural features with changes in potency (e.g., IL-1β inhibition). This is supported by the demonstrated activity of a related lindenane monomer (IC50 = 29.20 μM) in the same biological system [1]. The increased polarity of 8alpha-Hydroxy-alpha-gurjunene may also influence its cellular uptake and distribution, a critical parameter in lead optimization [2].

Authenticated Analytical Standard for Quality Control of Sarcandra glabra-Derived Botanical Extracts

For nutraceutical or pharmaceutical companies producing standardized extracts of Sarcandra glabra, 8alpha-Hydroxy-alpha-gurjunene serves as a specific marker compound for quality control. Its distinct chromatographic behavior, driven by its hydroxyl group, allows for its unequivocal identification and quantification via HPLC or GC-MS, distinguishing it from the more abundant hydrocarbon sesquiterpenes . This ensures batch-to-batch consistency and supports regulatory compliance for products where sesquiterpenoid content is a key quality attribute [3].

Sesquiterpenoid Biotransformation and Metabolomics Research

In studies aimed at identifying novel drug metabolites or understanding plant biosynthetic pathways, 8alpha-Hydroxy-alpha-gurjunene is a valuable substrate or reference. Its hydroxylated structure makes it a plausible intermediate in the oxidative metabolism of α-gurjunene, either in plant tissues or in microbial biotransformation models. Sourcing the pure compound enables researchers to confirm the identity of metabolites produced in vitro or in vivo, leveraging its unique mass spectral fragmentation pattern and NMR signature for definitive structural assignment .

Application
Selection Property
Validation Focus
Anti-inflammatory SAR studies
Hydroxyl-directed polarity and H-bonding capacity
Cytokine inhibition assay context
Botanical extract QC marker
Distinct reversed-phase HPLC retention
Identity and purity verification
Sesquiterpenoid biotransformation
Hydroxylated scaffold for metabolic tracing
MS and NMR signature confirmation

Technical Documentation Hub

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